3-[(4-morpholinylcarbonyl)amino]phenyl 1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-morpholinylcarbonyl)amino]phenyl 1-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as MPPC, and its unique structure makes it an ideal candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of MPPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
MPPC has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MPPC can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, MPPC has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPPC in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes and pathways. Additionally, MPPC is relatively easy to synthesize and has a high purity, which makes it ideal for use in research.
However, there are also some limitations to using MPPC in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, MPPC has not been extensively studied in vivo, which limits its potential applications in animal models and clinical trials.
Future Directions
There are a number of future directions for research on MPPC. One potential area of research is the development of new drugs and therapies based on the structure of MPPC. Researchers could also investigate the potential of MPPC as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, future studies could focus on elucidating the mechanism of action of MPPC and identifying specific targets for its effects.
Synthesis Methods
The synthesis of MPPC involves the reaction of 4-morpholinecarboxylic acid with 1-piperidinecarboxylic acid, followed by the addition of 3-nitrobenzoyl chloride. The resulting product is then reduced to form 3-[(4-morpholinylcarbonyl)amino]phenyl 1-piperidinecarboxylate.
Scientific Research Applications
MPPC has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Additionally, MPPC has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
[3-(morpholine-4-carbonylamino)phenyl] piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-9-11-23-12-10-19)18-14-5-4-6-15(13-14)24-17(22)20-7-2-1-3-8-20/h4-6,13H,1-3,7-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZLOUOXWDNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=CC(=C2)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.